Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate)
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Overview
Description
Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate): is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is known for its potent estrogenic activity and is used in various therapeutic applications, particularly in hormone replacement therapy and certain cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) typically involves the esterification of estradiol with benzenepropionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) is used as a model compound to study estrogenic activity and its interactions with various receptors. It is also employed in the synthesis of other estrogenic derivatives .
Biology: In biological research, this compound is used to investigate the role of estrogens in cellular processes, such as cell proliferation, differentiation, and apoptosis. It serves as a tool to study estrogen receptor signaling pathways .
Medicine: Medically, Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) is used in hormone replacement therapy for menopausal women and in the treatment of certain hormone-sensitive cancers, such as breast cancer .
Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and as a reference standard in quality control laboratories .
Mechanism of Action
Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, the compound activates the ERs, leading to the transcription of estrogen-responsive genes. This activation results in various physiological effects, such as the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .
Comparison with Similar Compounds
Estrone: Another naturally occurring estrogen with similar but less potent effects compared to estradiol.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness: Estra-1,3,5(10)-triene-3,17beta-diol bis(benzenepropionate) is unique due to its enhanced stability and prolonged duration of action compared to its parent compound, estradiol. The esterification with benzenepropionic acid increases its lipophilicity, allowing for better absorption and sustained release in the body .
Properties
CAS No. |
83968-50-7 |
---|---|
Molecular Formula |
C36H40O4 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-(3-phenylpropanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C36H40O4/c1-36-23-22-30-29-17-15-28(39-34(37)20-12-25-8-4-2-5-9-25)24-27(29)14-16-31(30)32(36)18-19-33(36)40-35(38)21-13-26-10-6-3-7-11-26/h2-11,15,17,24,30-33H,12-14,16,18-23H2,1H3/t30-,31-,32+,33+,36+/m1/s1 |
InChI Key |
ZLBOKSWOGVJAJO-ZYLXULMKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)CCC6=CC=CC=C6 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)CCC6=CC=CC=C6 |
Origin of Product |
United States |
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